Welcome to the BenchChem Online Store!
molecular formula C35H38N4O6 B057338 Manidipine CAS No. 120092-68-4

Manidipine

Cat. No. B057338
M. Wt: 610.7 g/mol
InChI Key: ANEBWFXPVPTEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09018376B2

Procedure details

Manidipine base was dissolved in acetone (15 ml). The pH of the solution was adjusted to 1-1.5 with IPA-HCl solution with constant stifling to get manidipine Dihydrochloride. The reaction mass was filtered and dried for 2 hours (yield: 3 gm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]2[CH2:19][CH2:18][N:17]([CH:20]([C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH2:16][CH2:15]2)=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43].CC(O)C.[ClH:50]>CC(C)=O>[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]2[CH2:15][CH2:16][N:17]([CH:20]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH2:18][CH2:19]2)=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43].[ClH:50].[ClH:50] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C=3C=CC=CC3)C=4C=CC=CC4)C=5C=CC=C(C5)[N+](=O)[O-])C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09018376B2

Procedure details

Manidipine base was dissolved in acetone (15 ml). The pH of the solution was adjusted to 1-1.5 with IPA-HCl solution with constant stifling to get manidipine Dihydrochloride. The reaction mass was filtered and dried for 2 hours (yield: 3 gm).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]2[CH2:19][CH2:18][N:17]([CH:20]([C:27]3[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=3)[C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH2:16][CH2:15]2)=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43].CC(O)C.[ClH:50]>CC(C)=O>[CH3:1][C:2]1[NH:7][C:6]([CH3:8])=[C:5]([C:9]([O:11][CH2:12][CH2:13][N:14]2[CH2:15][CH2:16][N:17]([CH:20]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:21]3[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=3)[CH2:18][CH2:19]2)=[O:10])[CH:4]([C:33]2[CH:34]=[CH:35][CH:36]=[C:37]([N+:39]([O-:41])=[O:40])[CH:38]=2)[C:3]=1[C:42]([O:44][CH3:45])=[O:43].[ClH:50].[ClH:50] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C=3C=CC=CC3)C=4C=CC=CC4)C=5C=CC=C(C5)[N+](=O)[O-])C(=O)OC
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
IPA HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O.Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.